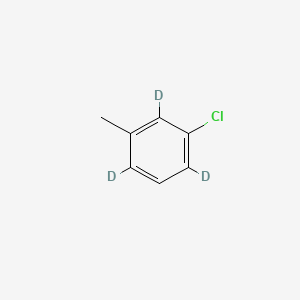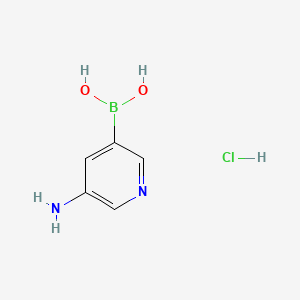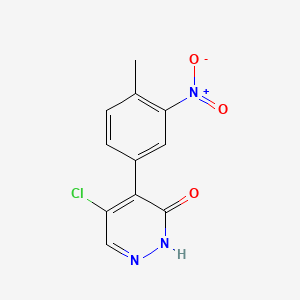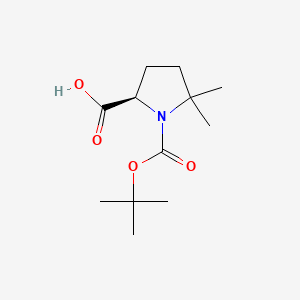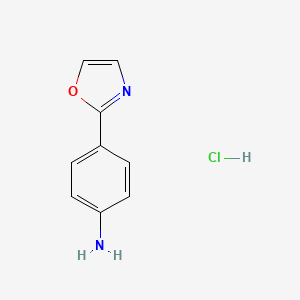
2-(4-Aminophenyl)oxazole, hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)oxazole hydrochloride is a heterocyclic compound that features an oxazole ring substituted with an aminophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)oxazole hydrochloride typically involves the condensation of 4-aminobenzaldehyde with 2-aminophenol. The reaction is carried out in ethanol with lead(IV) acetate as a catalyst under reflux conditions. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, converting the oxazole ring into a more saturated structure.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, sulfonyl chlorides, presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Aminophenyl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)oxazole hydrochloride involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Aminophenyl)benzoxazole: Similar structure but with a benzoxazole ring, showing different biological activities.
2-(4-Aminophenyl)thiazole: Contains a thiazole ring, often used in antimicrobial research.
2-(4-Aminophenyl)imidazole: Features an imidazole ring, known for its antifungal properties.
Uniqueness: 2-(4-Aminophenyl)oxazole hydrochloride stands out due to its balanced solubility and stability, making it versatile for various applications. Its unique oxazole ring structure provides distinct electronic properties that enhance its interaction with biological targets .
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWSWHVWXLPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
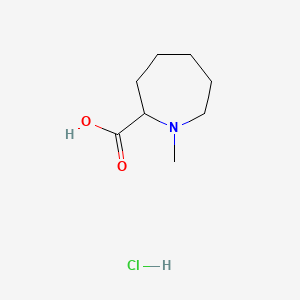
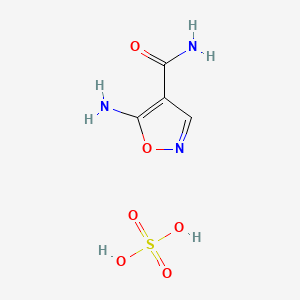
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
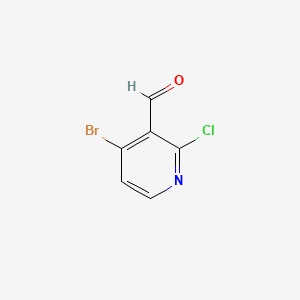

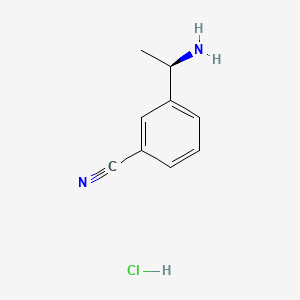


![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
